Eticyclidine
Overview
Description
It was developed by Parke-Davis in the 1970s and evaluated for its anesthetic potential under the code name CI-400 . Eticyclidine is similar in effects to phencyclidine but is slightly more potent . Due to its similarity to phencyclidine, it was placed into the Schedule 1 list of illegal drugs in the 1970s .
Preparation Methods
Eticyclidine can be synthesized through multiple routes. One common method involves the multi-step reaction starting from 1-phenylcyclohexanol . The first step involves the reaction of 1-phenylcyclohexanol with sulfuric acid and acetic acid, followed by reduction with lithium aluminum hydride in benzene and diethyl ether
Chemical Reactions Analysis
Eticyclidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo substitution reactions where the ethyl group or phenyl group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, acetic acid, lithium aluminum hydride, and various oxidizing agents . Major products formed from these reactions include ketones, alcohols, and substituted derivatives .
Scientific Research Applications
Eticyclidine has been used in scientific research primarily for its dissociative and hallucinogenic properties. It has been studied as a potential anesthetic, although research was discontinued in favor of ketamine, which has more favorable properties . Additionally, this compound and its derivatives have been used in studies related to the metabolism of novel psychoactive substances . Its effects on the central nervous system have made it a subject of interest in neuropharmacology research .
Mechanism of Action
Eticyclidine exerts its effects primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor . By blocking the activity of the NMDA receptor, it disrupts the normal function of glutamate, a neurotransmitter involved in synaptic plasticity and memory function . This leads to the dissociative and hallucinogenic effects observed with this compound use .
Comparison with Similar Compounds
Eticyclidine is similar to other dissociative anesthetics such as phencyclidine, ketamine, and methoxetamine . Compared to phencyclidine, this compound is slightly more potent and has a similar mechanism of action . Ketamine, on the other hand, has more favorable properties and a better safety profile, which led to its preference over this compound in medical applications . Methoxetamine is another designer drug in the same family, known for its dissociative and hallucinogenic effects .
Similar compounds include:
- Phencyclidine (PCP)
- Ketamine
- Methoxetamine
- 3-Methoxythis compound (3-MeO-PCE)
- 4-Methoxyphencyclidine (4-MeO-PCP)
Properties
CAS No. |
2201-15-2 |
---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-ethyl-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C14H21N/c1-2-15-14(11-7-4-8-12-14)13-9-5-3-6-10-13/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |
InChI Key |
IFYLVUHLOOCYBG-UHFFFAOYSA-N |
SMILES |
CCNC1(CCCCC1)C2=CC=CC=C2 |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC=CC=C2 |
Appearance |
Solid powder |
2201-15-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In water, 98.94 mg/L at 25 °C (est) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-ethyl-1-phenylcyclohexylamine N-ethyl-1-phenylcyclohexylamine hydrochloride |
vapor_pressure |
1.02X10-3 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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